Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methyl ester group, a fluoro substituent, and an isoindolinone moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that inhibit the progression of these conditions.
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could potentially lead to the therapeutic benefits observed.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action results in a variety of cellular responses that contribute to its therapeutic effects.
Preparation Methods
The synthesis of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate typically involves multiple steps. One common synthetic route includes the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with a phthaloyl-protected alanine, which is prepared by the fusion of alanine with phthalic anhydride at elevated temperatures. The final product is obtained through further coupling and purification steps .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
Scientific Research Applications
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound shares the isoindolinone moiety but differs in the substitution pattern and overall structure.
®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: This compound has a similar isoindolinone structure but includes a benzoic acid moiety instead of the indole ring.
The uniqueness of this compound lies in its combination of the indole and isoindolinone moieties, along with the presence of a fluoro substituent, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6-fluoro-1H-indole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c1-27-20(26)15-8-12(21)9-16-17(15)11(10-22-16)6-7-23-18(24)13-4-2-3-5-14(13)19(23)25/h2-5,8-10,22H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFASSIQWTSNOTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.